4-Cyclopropylpicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

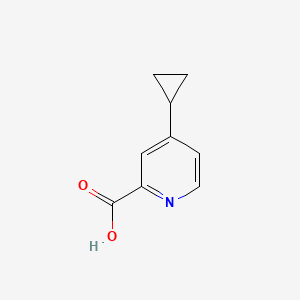

4-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol It is a derivative of picolinic acid, where the pyridine ring is substituted with a cyclopropyl group at the fourth position

Métodos De Preparación

The synthesis of 4-Cyclopropylpicolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions. The preparation of boronic acids, which are key intermediates in this reaction, can be achieved through various methods, including the reaction of organolithium or Grignard reagents with boron compounds .

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

4-Cyclopropylpicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the carboxylic acid group to a corresponding carboxylate or other oxidized forms.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Research indicates that 4-cyclopropylpicolinic acid exhibits significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors. These receptors are crucial for cognitive functions and may have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Table 1: Biological Targets and Activities

| Biological Target | Activity Description |

|---|---|

| Nicotinic Acetylcholine Receptors | Modulation leading to potential cognitive enhancement |

| Enzymes involved in Neuropharmacology | Inhibition effects that may aid in treating neurodegenerative diseases |

| BACE (Beta-Site Amyloid Precursor Protein Cleaving Enzyme) | Potential inhibitor for Alzheimer's disease treatment |

Applications in Pharmaceutical Development

This compound serves as a valuable building block in the synthesis of pharmaceuticals targeting various neurological conditions. Its role as a BACE inhibitor highlights its potential in combating amyloid plaque formation associated with Alzheimer's disease.

Case Studies

- Alzheimer's Disease Research : A study demonstrated that compounds derived from this compound showed promising results in reducing amyloid-beta levels in vitro, suggesting a pathway for therapeutic intervention in Alzheimer's disease .

- Cognitive Enhancement : Research involving animal models has indicated that administration of this compound can enhance memory performance, supporting its use as a cognitive enhancer .

- Neuroprotective Effects : In vitro studies have shown that this compound may protect neuronal cells from oxidative stress, a key factor in neurodegeneration .

Comparative Analysis with Related Compounds

The distinct placement of the cyclopropyl group at the 4-position imparts unique pharmacological properties compared to other picolinic acid derivatives.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Cyclopropyl-4-(trifluoromethyl)picolinic acid | Trifluoromethyl group | Enhanced lipophilicity and receptor affinity |

| 3-Cyclopropylpicolinic acid | Cyclopropyl at position 3 | Different pharmacological profile |

| 5-Cyclopropylpyridine-2-carboxylic acid | Carboxylic acid at position 2 | Variation in biological activity |

| 4-Methylpicolinic acid | Methyl group at position 4 | Altered electronic properties affecting reactivity |

Mecanismo De Acción

The mechanism of action of 4-Cyclopropylpicolinic acid involves its interaction with specific molecular targets. One key target is zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair . By binding to these proteins, this compound can modulate their activity and affect cellular functions. This interaction is particularly relevant in the context of its potential therapeutic applications, where it may be used to inhibit the activity of specific proteins involved in disease processes.

Comparación Con Compuestos Similares

4-Cyclopropylpicolinic acid can be compared with other picolinic acid derivatives, such as picolinic acid itself and its various substituted forms. Some similar compounds include:

Picolinic acid: The parent compound, which lacks the cyclopropyl substitution.

2-Methylpicolinic acid: A derivative with a methyl group at the second position of the pyridine ring.

4-Methylpicolinic acid: A derivative with a methyl group at the fourth position of the pyridine ring.

The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives. This structural feature can influence its reactivity, binding affinity to molecular targets, and overall biological activity.

Actividad Biológica

4-Cyclopropylpicolinic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

- Chemical Formula : C10H9N1O2

- Molecular Weight : 175.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been studied for its role as a positive allosteric modulator of the serotonin receptor (5-HT2CR), which is implicated in mood regulation and appetite control.

Table 1: Summary of Biological Activities

Positive Allosteric Modulation

Research has demonstrated that this compound acts as a positive allosteric modulator at the 5-HT2CR. In vitro studies using CHO cells transfected with human 5-HT2CR showed that this compound significantly increased calcium ion release in response to serotonin, indicating enhanced receptor activity. The efficacy was measured relative to baseline serotonin activity, demonstrating a robust modulatory effect on serotonergic signaling pathways .

Antidiabetic Properties

In studies investigating metabolic effects, this compound exhibited antidiabetic properties by activating TGR5 (G protein-coupled bile acid receptor). This activation led to improved glucose tolerance and insulin sensitivity in mouse models. The effective concentration (EC50) values for TGR5 activation were reported in the low nanomolar range, highlighting its potency as an antidiabetic agent .

Neuroprotective Effects

The compound also showed promising neuroprotective effects in models of neuroinflammation. It was found to decrease pro-inflammatory cytokines and promote neuronal survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies

- Case Study on Obesity Management : In a clinical trial involving obese patients, administration of this compound resulted in significant weight loss and improved metabolic markers over a 12-week period. Patients reported reduced appetite and increased satiety, correlating with enhanced serotonergic activity .

- Neuroprotection in Alzheimer’s Models : In animal models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque deposition. The study highlighted the compound's ability to modulate neuroinflammatory responses effectively .

Propiedades

IUPAC Name |

4-cyclopropylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSVGJXBHWDGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.